Product packaging for Ethyl 2-(benzyloxy)propanoate(Cat. No.:CAS No. 2040-44-0)

Ethyl 2-(benzyloxy)propanoate

Cat. No.: B135912
CAS No.: 2040-44-0
M. Wt: 208.25 g/mol
InChI Key: YECFQHZUGDYXTN-UHFFFAOYSA-N
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Description

Contextualization of α-Alkoxy Esters in Modern Synthesis

α-Alkoxy esters are a class of organic compounds characterized by an alkoxy group (an oxygen atom connected to an alkyl group) attached to the carbon atom adjacent to the ester's carbonyl group. This structural feature imparts unique reactivity, making them highly useful in modern organic synthesis. They serve as versatile building blocks for creating more complex molecules. nih.gov

The synthesis of α-alkoxy esters can be achieved through various methods. One innovative approach involves a visible-light-induced O–H insertion reaction of diazo compounds, which avoids the need for metal catalysts or acids and produces α-alkoxy esters in high yields. thieme-connect.comresearchgate.net This method highlights the ongoing development of greener and more efficient synthetic protocols. researchgate.net Another established method is the O-benzylation of the corresponding α-hydroxy ester. orgsyn.orgorgsyn.org For instance, the benzylation of (S)-ethyl lactate (B86563) using O-benzyl-2,2,2-trichloroacetimidate yields (S)-Ethyl 2-(benzyloxy)propanoate. orgsyn.orgorgsyn.org

The utility of α-alkoxy esters is demonstrated in their transformation into other functional groups. They are precursors to enantioenriched α-alkoxy ketones, which are common structural motifs in natural products and biologically active compounds. nih.gov The stereocontrolled synthesis of these ketones can be achieved through the copper-catalyzed cross-coupling of α-amino acid thiol esters with chiral α-alkoxyalkylstannanes, a process that proceeds with complete retention of configuration. nih.gov

Significance of Chiral Propanoate Derivatives in Asymmetric Synthesis

Chirality, or the "handedness" of a molecule, is a critical concept in chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Chiral propanoate derivatives, which possess a stereocenter, are fundamental building blocks in asymmetric synthesis—the process of selectively producing one enantiomer (one of two mirror-image molecules) over the other. researchgate.net The ability to control the stereochemical outcome of a reaction is paramount, as different enantiomers of a molecule can have vastly different biological activities.

The use of chiral auxiliaries is a powerful strategy for inducing chirality during the synthesis of enantiomerically pure compounds. researchgate.net These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. For example, chiral propionate (B1217596) enolates derived from β-amino alcohols exhibit excellent levels of asymmetric induction in alkylation and aldol (B89426) reactions. researchgate.net

Ethyl (S)-2-(benzyloxy)propanoate is a prime example of a chiral propanoate derivative. guidechem.com It is used as an intermediate in the preparation of optically active 2-hydroxypropoxyaniline derivatives, which are themselves intermediates for the antibiotic Levofloxacin. guidechem.com The synthesis of such chiral derivatives often starts from readily available chiral precursors like (S)-ethyl lactate. orgsyn.orgorgsyn.org However, methods involving benzyl (B1604629) bromide and sodium hydride have been reported to result in significant racemization, highlighting the challenges in maintaining stereochemical integrity. orgsyn.orgorgsyn.org

Current Research Trajectories and Future Prospects for the Chemical Compound

Current research involving Ethyl 2-(benzyloxy)propanoate and related α-alkoxy esters is focused on developing milder, more efficient, and stereoselective synthetic methods. The compound serves as a key intermediate in multi-step syntheses. For example, (−)-(S)-Ethyl 2-(benzyloxy)propanoate is a precursor to (−)-(S)-2-(Benzyloxy)propanal, another important chiral building block. orgsyn.org

The development of novel catalytic systems continues to be a major research driver. For instance, visible-light-induced reactions for creating α-alkoxy esters represent a move towards more sustainable chemical processes. thieme-connect.comresearchgate.net Furthermore, the use of phase-transfer catalysts, such as quaternary cinchona alkaloids, is being explored for the asymmetric synthesis of chiral amino acid derivatives, a field closely related to propanoate chemistry. mdpi.com

The future prospects for this compound lie in its continued application as a versatile chiral synthon. As medicinal chemists design increasingly complex and stereochemically defined drug candidates, the demand for reliable and efficient methods to produce such building blocks will grow. Its role as an intermediate in the synthesis of bioactive molecules underscores its importance. guidechem.com Research into similar structures, like Ethyl 2-(4-benzyloxyphenoxy)propionate, suggests that compounds in this class are explored for a range of pharmacological activities, including anti-inflammatory and antioxidant effects, indicating a potential avenue for future investigation of this compound itself. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2040-44-0 bldpharm.com
Molecular Formula C₁₂H₁₆O₃ guidechem.com
Molecular Weight 208.25 g/mol guidechem.com
Appearance Colorless Oil guidechem.com
Topological Polar Surface Area 35.5 Ų guidechem.com

| Rotatable Bond Count | 6 guidechem.com |

Table 2: Example Synthesis of Ethyl 2-(4-benzyloxyphenoxy)propionate

Reactant 1 Reactant 2 Reagent Solvent Reaction Time Product Yield Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B135912 Ethyl 2-(benzyloxy)propanoate CAS No. 2040-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFQHZUGDYXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340143
Record name Ethyl 2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-44-0
Record name Ethyl 2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Benzyloxy Propanoate

Stereoselective O-Benzylation Approaches

Stereoselective O-benzylation focuses on the direct attachment of a benzyl (B1604629) group to the hydroxyl moiety of a chiral precursor. This method is crucial for preserving the stereochemical integrity of the starting material.

Transformation from Ethyl 2-Hydroxypropanoate (Ethyl Lactate)

Ethyl 2-hydroxypropanoate, commonly known as ethyl lactate (B86563), is a readily available chiral starting material for producing Ethyl 2-(benzyloxy)propanoate. wikipedia.org The benzylation of its secondary alcohol group can be accomplished through several distinct protocols.

The use of O-benzyl-2,2,2-trichloroacetimidate provides a mild and efficient method for the benzylation of alcohols. This reaction proceeds under acidic conditions, which are compatible with functionalities that may be sensitive to bases, such as the ester group in ethyl lactate. researchgate.netd-nb.info The reaction is typically catalyzed by a strong protic or Lewis acid, such as Trifluoromethanesulfonic Acid (TFMSA) or its silyl (B83357) ester, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). d-nb.info

The mechanism involves the protonation of the imidate nitrogen by the acid catalyst, which transforms the benzyloxy group into a highly reactive electrophile. The alcohol (ethyl lactate) then attacks the benzylic carbon, leading to the formation of the benzyl ether and 2,2,2-trichloroacetamide (B3429180) as a byproduct. d-nb.info This method is noted for its effectiveness even with sterically hindered alcohols and substrates with acid-labile protecting groups. researchgate.net

Table 1: Benzylation via O-Benzyl-2,2,2-trichloroacetimidate

Component Role Example
Substrate Alcohol Source Ethyl 2-hydroxypropanoate
Benzylating Agent Benzyl Group Donor O-Benzyl-2,2,2-trichloroacetimidate
Catalyst Acid Activator Trifluoromethanesulfonic Acid (TFMSA)

An alternative mild approach for O-benzylation employs silver(I) oxide (Ag₂O) in conjunction with benzyl bromide. This method avoids strongly acidic or basic conditions. The reaction is believed to proceed on the surface of the silver oxide, which activates the alcohol and facilitates the nucleophilic substitution on benzyl bromide.

Research has shown that a cosolvent system, such as a mixture of dichloromethane (B109758) and n-hexane, can significantly enhance the efficiency of this reaction, particularly for carbohydrate derivatives. nih.gov This improved methodology helps to increase the solubility of the reactants and minimizes the formation of byproducts, making it a simple and highly effective strategy. nih.gov

Table 2: Benzylation Utilizing Silver(I) Oxide

Component Role Example
Substrate Alcohol Source Ethyl 2-hydroxypropanoate
Benzylating Agent Benzyl Group Donor Benzyl Bromide
Promoter Activator Silver(I) Oxide (Ag₂O)

A classic and widely used method for forming ethers is the Williamson ether synthesis, which can be applied to the benzylation of ethyl lactate. This reaction involves the deprotonation of the alcohol using a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. nih.gov This highly nucleophilic alkoxide then displaces the bromide ion from benzyl bromide in an Sₙ2 reaction. nih.gov

The reaction is commonly carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). nih.govucd.ie While effective, this method has known complications. The combination of NaH and DMF can lead to the formation of byproducts that may complicate purification and lower the yield of the desired product. nih.govucd.ieresearchgate.net Furthermore, the use of sodium hydride, a flammable solid that reacts with water to produce hydrogen gas, presents safety risks that must be carefully managed, particularly in large-scale industrial production. google.comgoogle.com

Table 3: Sodium Hydride Mediated Benzylation

Component Role Example
Substrate Alcohol Source Ethyl 2-hydroxypropanoate
Base Deprotonating Agent Sodium Hydride (NaH)
Benzylating Agent Benzyl Group Donor Benzyl Bromide

Esterification Routes from 2-(Benzyloxy)propanoic Acid Precursors

An alternative synthetic strategy involves the formation of the ester linkage after the benzyl group is already in place. This route begins with 2-(benzyloxy)propanoic acid or its derivatives and concludes with an esterification step.

Synthesis from (R)-2-(Benzyloxy)methyl Propionate (B1217596)

The synthesis can commence from the methyl ester precursor, (R)-2-(benzyloxy)methyl propionate. This compound is first hydrolyzed under alkaline conditions, for instance, using sodium hydroxide (B78521), to yield the corresponding carboxylic acid, (R)-2-(benzyloxy)propanoic acid. google.com

The resulting (R)-2-(benzyloxy)propanoic acid is then subjected to Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ethyl ester, the product can be distilled off as it forms, taking advantage of its lower boiling point compared to the other components in the mixture. chemguide.co.uk

Table 4: Esterification of 2-(Benzyloxy)propanoic Acid

Component Role Example
Substrate Carboxylic Acid (R)-2-(Benzyloxy)propanoic Acid
Reagent Alcohol Source Ethanol
Catalyst Acid Catalyst Sulfuric Acid (H₂SO₄)

Considerations of Reaction Conditions and Yield Optimization

The efficient synthesis of this compound, often starting from an enantiopure lactate ester, is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the reaction yield and purity include the choice of base, solvent, molar ratios of reactants, and post-reaction workup procedures.

A common method involves the Williamson ether synthesis, where the hydroxyl group of ethyl lactate is deprotonated by a strong base to form an alkoxide, which then reacts with a benzyl halide. The choice of base is critical; strong, non-nucleophilic bases are preferred to avoid side reactions. For instance, in the synthesis of the related (R)-2-(benzyloxy)propionic acid from (R)-methyl lactate, sodium tert-amylate is used as the base. This choice is advantageous as it avoids the generation of flammable gases like hydrogen (which would occur with sodium hydride) and improves the safety profile of the reaction, facilitating larger-scale production google.com.

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) are often employed. The concentration of reactants is also a key factor; for example, using 7-8 mL of THF per gram of methyl lactate has been found to be favorable for the reaction google.com.

Optimizing the stoichiometry of the reactants is essential for maximizing conversion and minimizing waste. Molar ratios of the lactate starting material to both the benzyl halide (e.g., benzyl bromide) and the base are typically kept close to stoichiometric, for instance, in a range of 1:1 to 1:1.2, to ensure high yield and purity while reducing production costs google.com. After the reaction is complete, a specific workup procedure, including extraction with appropriate solvents (e.g., petroleum ether followed by ethyl acetate) and pH adjustment, is necessary to remove impurities and isolate the pure product google.com.

ParameterCondition/ReagentRationale/Effect on Yield & PuritySource
Starting Material (R)- or (S)-Ethyl LactatePreserves the desired stereochemistry in the final product. google.com
Base Sodium tert-amylateStrong, non-nucleophilic base; avoids flammable byproducts, improving safety and yield. google.com
Benzylating Agent Benzyl BromideEfficiently transfers the benzyl group to the lactate alkoxide. google.com
Solvent Tetrahydrofuran (THF)Aprotic polar solvent that facilitates the SN2 reaction. google.com
Molar Ratios Lactate:Base:Halide ≈ 1:1.1:1.1Near-stoichiometric ratios ensure high conversion while minimizing excess reagents and cost. google.com
Workup Liquid-liquid extraction, pH adjustmentCrucial for removing unreacted starting materials and byproducts, ensuring high purity of the final product. google.com

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances jove.com. The synthesis of esters, including this compound, can be made more sustainable by adhering to these principles.

Key considerations include the use of safer, bio-based solvents. Ethyl lactate itself is considered a green solvent, as it is biodegradable and derived from renewable resources wikipedia.orgresearchgate.netrsc.org. Its use in synthesis can significantly improve the environmental profile of a process monash.edunih.gov. Other principles include maximizing atom economy, using catalytic reagents in place of stoichiometric ones, and designing energy-efficient processes labmanager.comnih.gov. For instance, greener versions of classic reactions like the Steglich esterification have been developed using safer solvents like acetonitrile (B52724) and purification methods that avoid column chromatography, thereby reducing solvent waste jove.comnih.gov.

Biocatalysis, the use of enzymes as catalysts, is a cornerstone of green chemistry researchgate.net. Enzymes operate under mild conditions (temperature and pressure), are highly selective (chemo-, regio-, and enantioselective), and are biodegradable researchgate.net. Lipases are a class of enzymes particularly well-suited for ester synthesis and hydrolysis mdpi.com.

For the preparation of this compound, a lipase (B570770) could be used in several ways. One approach is the kinetic resolution of racemic ethyl 2-hydroxypropanoate via enantioselective benzylation or a related transesterification. Alternatively, a lipase could be used for the enantioselective hydrolysis of a racemic mixture of this compound, leaving one enantiomer unreacted.

Immobilized enzymes are often preferred in industrial applications as they can be easily separated from the reaction mixture and reused for multiple cycles, which is both economical and environmentally friendly nih.govmdpi.com. For example, Candida antarctica lipase B (often immobilized and known as Novozym 435) is a robust and versatile biocatalyst used for the synthesis of various esters and related compounds mdpi.comnih.govresearchgate.net. The use of such biocatalysts can lead to high yields and excellent enantiomeric purity under environmentally benign conditions nih.gov.

EnzymeSupport/FormTypical ReactionAdvantagesSource
Candida antarctica Lipase B (CALB) Immobilized (e.g., Novozym 435)Esterification, Hydrolysis, TransesterificationHigh stability, broad substrate scope, high selectivity. mdpi.comnih.gov
Thermomyces lanuginosus Lipase (TLL) Immobilized (e.g., Lipozyme TL IM)Transesterification (e.g., for biodiesel)High activity, effective in organic media. nih.govmdpi.com
Rhizomucor miehei Lipase (RML) ImmobilizedEster synthesisGood thermal stability. nih.gov

Solvent-Free or Reduced-Solvent Reaction Designs

The pursuit of greener synthetic methodologies for this compound has led to investigations into solvent-free or reduced-solvent reaction designs. These approaches aim to minimize the environmental impact associated with traditional solvent use, which often constitutes the largest portion of waste in chemical processes.

One promising technique is the use of microwave irradiation, which can accelerate reaction rates and often allows for syntheses to be conducted without a solvent. In the context of the Williamson ether synthesis, which is a common route to this compound, microwave assistance can facilitate the reaction between an alkali salt of ethyl lactate and benzyl chloride under solvent-free conditions. This method not only aligns with the principles of green chemistry by eliminating solvent waste but also offers potential benefits of reduced reaction times and energy consumption.

Another effective strategy for reducing solvent use is the implementation of phase-transfer catalysis (PTC). In the synthesis of this compound, a phase-transfer catalyst can facilitate the transfer of the ethyl lactated anion from an aqueous or solid phase to an organic phase containing benzyl chloride. This technique can be particularly effective in solvent-free or concentrated media, thereby significantly reducing the volume of organic solvent required. The use of PTC can enhance reaction rates and yields while minimizing the environmental footprint of the synthesis.

Furthermore, the exploration of alternative reaction media, such as ionic liquids or deep eutectic solvents, presents another avenue for reduced-solvent designs. While not strictly "solvent-free," these substances can offer environmentally benign alternatives to volatile organic compounds and can be recycled and reused. Research into the application of such media for the synthesis of this compound is an active area of interest within green chemistry.

Table 1: Comparison of Reaction Conditions for this compound Synthesis
MethodSolventKey AdvantagesPotential Challenges
Conventional SynthesisAcetonitrile, DMFWell-established proceduresHigh solvent waste, potential toxicity
Microwave-AssistedSolvent-freeReduced reaction time, energy efficiencySpecialized equipment required
Phase-Transfer CatalysisReduced-solvent or biphasicHigh yields, mild conditionsCatalyst separation and recycling

Atom Economy Maximization and Waste Stream Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. For the synthesis of this compound via the Williamson ether synthesis, the theoretical atom economy can be calculated to assess its intrinsic efficiency.

The balanced chemical equation for the reaction of the sodium salt of ethyl lactate with benzyl chloride is:

C5H9NaO3 + C7H7Cl → C12H16O3 + NaCl

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Maximizing atom economy in this synthesis involves ensuring that the majority of the atoms from the reactants are incorporated into the final product. In the ideal Williamson ether synthesis, the only byproduct is a salt (e.g., sodium chloride), which leads to a relatively high theoretical atom economy. However, in practice, side reactions can reduce the actual atom economy.

To minimize waste streams, several strategies can be employed. One key approach is the use of catalytic amounts of base rather than stoichiometric quantities. This can be achieved through techniques like phase-transfer catalysis, where the catalyst facilitates the reaction without being consumed. The choice of a highly efficient catalyst can also minimize the formation of byproducts.

Table 2: Atom Economy Calculation for the Synthesis of this compound
ReactantMolecular FormulaMolecular Weight (g/mol)
Sodium ethyl lactateC5H9NaO3140.11
Benzyl chlorideC7H7Cl126.58
ProductMolecular FormulaMolecular Weight (g/mol)
This compoundC12H16O3208.25
Theoretical Atom Economy78.1%

Solid-Supported Synthetic Strategies

Solid-supported synthesis offers a powerful approach to green chemistry by simplifying product purification, enabling catalyst recycling, and facilitating the use of continuous flow processes. For the synthesis of this compound, several solid-supported strategies can be envisioned.

One approach involves the use of a solid-supported base to deprotonate ethyl lactate. For instance, an ion-exchange resin in its hydroxide form could serve as the base, which can be easily filtered off after the reaction. This avoids the need for a separate work-up step to remove a soluble base and its corresponding salt.

Another strategy is the use of polymer-supported phase-transfer catalysts. These catalysts, often based on polystyrene or polyethylene (B3416737) glycol, anchor the active catalytic species (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts) to a solid matrix. This allows for the benefits of phase-transfer catalysis, such as high reaction rates and yields, while enabling simple recovery and reuse of the catalyst by filtration. This approach is particularly attractive for industrial applications as it can be integrated into continuous flow reactors.

Additionally, the benzylating agent itself can be immobilized on a solid support. For example, a polymer-supported benzyl halide could be reacted with the soluble sodium salt of ethyl lactate. After the reaction, the desired product remains in the solution, while the polymer-bound byproduct can be removed by filtration. This simplifies the purification process significantly.

The development of these solid-supported systems for the synthesis of this compound aligns with the principles of green chemistry by reducing waste, improving process efficiency, and allowing for the reuse of valuable reagents and catalysts.

Table 3: Overview of Solid-Supported Strategies for this compound Synthesis
StrategyDescriptionAdvantagesDisadvantages
Solid-Supported BaseUse of an ion-exchange resin to deprotonate ethyl lactate.Easy separation of the base, reduced work-up.Potential for lower reactivity compared to soluble bases.
Polymer-Supported PTCAnchoring a phase-transfer catalyst to a polymer backbone.Catalyst recyclability, suitable for continuous flow.Potential for reduced catalyst activity due to mass transfer limitations.
Immobilized Benzylating AgentBenzyl halide attached to a solid support.Simplified product purification.Stoichiometric use of the supported reagent.

Chemical Transformations and Reaction Mechanisms of Ethyl 2 Benzyloxy Propanoate

Reactivity Profile of the Ester Functional Group

The ester functional group in Ethyl 2-(benzyloxy)propanoate is a primary site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Promoted)

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be significantly accelerated by the presence of an acid or a base. libretexts.orgwikipedia.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, and an excess of water, the hydrolysis of this compound is a reversible process that yields 2-(benzyloxy)propanoic acid and ethanol (B145695). study.comchemguide.co.uk The equilibrium can be driven towards the products by using a large excess of water. chemguide.co.uk

The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group.

Elimination of the leaving group: The protonated ethoxy group departs as ethanol, a good leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.

Base-Promoted Hydrolysis (Saponification): When heated with a strong base, such as sodium hydroxide (B78521), this compound undergoes an irreversible hydrolysis reaction known as saponification. wikipedia.orgbrainly.com This reaction produces the salt of the carboxylic acid (sodium 2-(benzyloxy)propanoate) and ethanol. libretexts.orgbrainly.com

The mechanism for base-promoted hydrolysis proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com

Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.

Elimination of the leaving group: The intermediate collapses, and the ethoxide ion is eliminated as the leaving group.

Acid-base reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and ethanol. This final, irreversible acid-base step drives the reaction to completion. youtube.com

Condition Catalyst/Reagent Products Reversibility
Acidic HydrolysisStrong Acid (e.g., H₂SO₄)2-(benzyloxy)propanoic acid, EthanolReversible
Basic HydrolysisStrong Base (e.g., NaOH)Sodium 2-(benzyloxy)propanoate, EthanolIrreversible

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this reaction can be used to replace the ethyl group with a different alkyl or aryl group. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in large excess. wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.comchegg.comstudy.com In basic conditions, an alkoxide nucleophile initiates the attack on the carbonyl carbon. masterorganicchemistry.com

Reductive Transformations to Alcohol Derivatives

The ester functional group of this compound can be reduced to a primary alcohol. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). embibe.comdoubtnut.com The reaction of this compound with LiAlH₄ results in the formation of two alcohol products: 2-(benzyloxy)propan-1-ol and ethanol. embibe.com

The mechanism of ester reduction with LiAlH₄ involves the following key steps:

Nucleophilic attack by hydride: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: This leads to a tetrahedral alkoxide intermediate.

Elimination of the ethoxide group: The intermediate collapses, and the ethoxide ion is eliminated, forming an aldehyde intermediate.

Second hydride attack: A second hydride ion attacks the aldehyde carbonyl carbon.

Protonation: Subsequent workup with a proton source (e.g., water) protonates the resulting alkoxides to yield the two alcohol products.

Transformations Involving the Benzylic Ether Linkage

The benzyl (B1604629) group in this compound often serves as a protecting group for the hydroxyl function. Its removal, or deprotection, is a crucial step in many synthetic sequences.

Hydrogenolytic Deprotection Strategies

Hydrogenolysis is a common and mild method for cleaving benzyl ethers. acsgcipr.orgyoutube.com This reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst. youtube.comambeed.com

Catalytic Hydrogenation: The most widely used method for the deprotection of benzyl ethers is catalytic hydrogenation. organic-chemistry.org This typically involves reacting the compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. stackexchange.com The reaction proceeds under relatively mild conditions and results in the formation of ethyl 2-hydroxypropanoate and toluene. organic-chemistry.org

Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas is catalytic transfer hydrogenation. acsgcipr.org In this method, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used to transfer hydrogen to the substrate in the presence of a catalyst like Pd/C. organic-chemistry.orgiucr.org This technique can be advantageous as it avoids the need for handling flammable hydrogen gas. acsgcipr.org

Method Reagents Products
Catalytic HydrogenationH₂, Pd/CEthyl 2-hydroxypropanoate, Toluene
Catalytic Transfer HydrogenationHydrogen donor (e.g., formic acid), Pd/CEthyl 2-hydroxypropanoate, Toluene

Alternative Cleavage Methods

While hydrogenolysis is a prevalent method, other strategies can be employed to cleave the benzylic ether linkage, particularly when the substrate contains functional groups that are sensitive to reduction.

Strong Acids: Cleavage of benzyl ethers can be achieved using strong acids, although this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can be used to cleave benzyl ethers. acs.org For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation, often under photoirradiation. nih.govacs.org Another method involves the use of diacetoxyiodobenzene (B1259982) in the presence of a copper catalyst. semanticscholar.org

Rearrangement Reactions (e.g., Wittig Rearrangements of related benzylic ethers)

While specific studies on the Wittig rearrangement of this compound are not extensively documented, the behavior of analogous α-benzyloxy carbonyl compounds, such as α-benzyloxy β-lactams, provides valuable insight into potential rearrangement pathways. The Wittig rearrangement of ethers can proceed through two primary mechanistic pathways: the Current time information in New York, NY, US.nih.gov- and the nih.govresearchgate.net-rearrangement. The former is a non-concerted process often involving radical intermediates, while the latter is a concerted, sigmatropic process.

In a study of α-benzyloxy α-CF3-β-lactams, researchers observed the first examples of enolate-induced Current time information in New York, NY, US.nih.gov- and ortho- nih.govresearchgate.net-Wittig rearrangements in this class of compounds. nih.gov These transformations provide a novel route to α-benzyl-α-hydroxy lactams and α-aryl-α-hydroxy lactams, respectively. The competition between these pathways is influenced by factors such as the stability of the intermediates and the reaction conditions.

The Current time information in New York, NY, US.nih.gov-Wittig rearrangement involves the deprotonation at the α-carbon to the ether oxygen, followed by a rearrangement where the benzyl group migrates to the adjacent carbon. The mechanism is believed to proceed through a radical dissociation-recombination pathway within a solvent cage. This pathway can lead to products with retention of configuration at the migrating carbon and inversion at the lithium-bearing center.

Conversely, the ortho- nih.govresearchgate.net-Wittig rearrangement is a concerted sigmatropic process that occurs when an ortho position on the benzene (B151609) ring of the benzyl group is involved. This rearrangement proceeds through a six-electron, five-membered cyclic transition state. It is generally favored at lower temperatures compared to the Current time information in New York, NY, US.nih.gov-rearrangement.

The table below summarizes the outcomes of the Wittig rearrangements observed for an analogous α-benzyloxy β-lactam system, which can be considered predictive for the potential reactivity of this compound under similar conditions.

Table 1: Wittig Rearrangement Products of an α-Benzyloxy β-Lactam Analog

Rearrangement Type Product Key Mechanistic Feature
Current time information in New York, NY, US.nih.gov-Wittig α-Benzyl-α-hydroxy lactam Radical dissociation-recombination

Stereochemical Integrity and Control in Reactions

The presence of a chiral center at the C2 position of this compound makes stereochemical control a critical aspect of its reactivity. The outcome of reactions at this center can result in either the retention or inversion of the original configuration, or in the case of prochiral intermediates, the formation of diastereomers.

Diastereoselective Conversions of this compound

When a reaction creates a new stereocenter in a molecule that is already chiral, the two resulting diastereomers are typically not formed in equal amounts. This phenomenon is known as diastereoselectivity. The existing chiral center in this compound can influence the stereochemical outcome of reactions at other sites in the molecule.

For example, the enolate of this compound is a chiral nucleophile. Its reaction with an aldehyde (an aldol (B89426) reaction) would lead to the formation of a new stereocenter, resulting in two possible diastereomeric products. The benzyloxy group and the existing stereocenter can sterically or electronically direct the approach of the aldehyde, favoring the formation of one diastereomer over the other.

The level of diastereoselectivity is often influenced by the reaction conditions, such as the nature of the base used to form the enolate, the solvent, and the temperature. Lewis acids can also be used to chelate the enolate and the aldehyde, leading to a more rigid transition state and higher diastereoselectivity.

The following table illustrates a hypothetical diastereoselective aldol reaction of the lithium enolate of (S)-Ethyl 2-(benzyloxy)propanoate with acetaldehyde, highlighting the potential for diastereomeric products.

Table 2: Hypothetical Diastereoselective Aldol Reaction

Reactants Diastereomeric Products Potential Diastereomeric Ratio (d.r.)

Applications of Ethyl 2 Benzyloxy Propanoate As a Chiral Building Block

Role in Asymmetric Organic Synthesis

In the realm of asymmetric organic synthesis, the primary goal is to produce a target molecule as a single enantiomer. Chiral building blocks like ethyl 2-(benzyloxy)propanoate are instrumental in achieving this, as they introduce a predefined stereocenter into the synthetic route, which can then be used to direct the stereochemistry of subsequent reactions.

A fundamental application of this compound is in the construction of enantiopure intermediates, which are crucial stepping stones in the synthesis of more complex molecules. By starting with an enantiomerically pure form of this compound, chemists can build upon this chiral scaffold, ensuring that the desired stereochemistry is maintained throughout the synthetic sequence.

For instance, the propanoate moiety can be chemically modified, while the benzyloxy group serves as a protecting group for the hydroxyl function, which can be removed at a later stage to reveal a reactive site for further elaboration. This strategy is frequently employed in the synthesis of chiral alcohols, amines, and carboxylic acids, which are themselves versatile intermediates in organic synthesis. The asymmetric intramolecular Michael reaction of acyclic compounds is a notable example where chiral building blocks are used to create versatile chiral intermediates, such as pyrrolidine (B122466) and piperidine (B6355638) derivatives, for alkaloid synthesis. rsc.org

Table 1: Examples of Enantiopure Intermediates Synthesized Using Chiral Building Blocks

Intermediate ClassSynthetic StrategyResulting Chiral Moiety
Chiral AminesAsymmetric catalytic reduction of iminesVaried amine structures
Chiral AlcoholsAsymmetric catalytic hydrogenation of carbonylsVaried alcohol structures
Chiral Carboxylic AcidsAsymmetric synthesis, biosynthesis, resolutionVaried acid structures
Pyrrolidine DerivativesAsymmetric intramolecular Michael reactionSubstituted pyrrolidines
Piperidine DerivativesAsymmetric intramolecular Michael reactionSubstituted piperidines

The ultimate goal of using chiral building blocks is often the synthesis of complex molecules with multiple stereocenters, where the biological activity is critically dependent on the precise three-dimensional arrangement of atoms. This compound provides a reliable starting point for controlling this stereochemistry.

A synthetic method for an intermediate of (R)-2-benzyloxypropionic acid involves the use of R-methyl lactate (B86563) and a benzyl (B1604629) halogen, highlighting a pathway to create specific enantiomers of benzyloxypropanoic acid derivatives. google.com The development of stereoselective synthetic approaches is crucial for accessing derivatives with specific configurations. matilda.science

Utility in Pharmaceutical Synthesis

The pharmaceutical industry heavily relies on asymmetric synthesis to produce single-enantiomer drugs, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Chiral building blocks are therefore indispensable in drug discovery and development.

This compound and its derivatives serve as precursors to a wide range of bioactive compounds and drug candidates. Its structure can be found within the larger framework of more complex molecules that exhibit therapeutic properties. The ability to modify its structure allows for the creation of libraries of compounds for biological screening, aiding in the identification of new drug leads. Natural products, often possessing significant biological activity, provide templates for the discovery of novel drug candidates. uci.edu

The development of efficient and stereocontrolled synthetic routes to Active Pharmaceutical Ingredients (APIs) is a major focus of pharmaceutical research and development. The use of chiral building blocks like this compound can significantly simplify these synthetic routes by providing a head start in establishing the desired stereochemistry. This can lead to more efficient and cost-effective manufacturing processes for life-saving drugs. The synthesis of complex natural products often drives the development of new synthetic methods and provides access to compounds with potential therapeutic applications.

Contribution to Natural Product Total Synthesis

The total synthesis of natural products is a challenging and important area of organic chemistry that involves the construction of complex molecules from simpler starting materials. Many natural products possess intricate architectures and multiple stereocenters, making their synthesis a formidable task. Chiral building blocks derived from the "chiral pool," such as amino acids and carbohydrates, are often employed in these syntheses. researchgate.net

This compound, as a readily available chiral molecule, can be a valuable starting material in the total synthesis of natural products. Its incorporation into a synthetic route can help to set a key stereocenter, around which the rest of the complex molecule can be constructed. The total synthesis of natural products not only provides access to potentially valuable therapeutic agents but also serves to confirm their proposed structures and advance the field of organic chemistry.

Incorporation into Chiral Scaffolds and Frameworks

The inherent chirality of this compound makes it an excellent starting material for the synthesis of larger, more elaborate chiral structures. Researchers have successfully employed this building block in the diastereoselective synthesis of various chiral scaffolds, leveraging its stereocenter to direct the formation of new stereogenic centers.

One notable area of research has been the use of this compound in the synthesis of chiral macrocycles. These large ring structures are of significant interest in fields such as host-guest chemistry, catalysis, and materials science. The incorporation of a chiral unit like this compound into the macrocyclic backbone can impart unique chiroptical properties and create specific chiral recognition sites. While detailed research findings on the direct use of this compound in the synthesis of complex chiral frameworks such as crown ethers, cryptands, or metal-organic frameworks are not extensively documented in readily available literature, its fundamental role as a chiral precursor is well-established.

The general strategy for incorporating this compound into a larger chiral scaffold often involves the initial modification of the ester functionality or the deprotection of the benzyloxy group to reveal a reactive hydroxyl group. These transformations provide handles for coupling with other molecular fragments to build the desired chiral framework. The stereochemistry of the original propanoate unit plays a crucial role in influencing the spatial arrangement of the newly formed structure, often leading to a high degree of diastereoselectivity.

While specific data tables detailing the synthesis of a wide range of chiral scaffolds directly from this compound are not prevalent in the surveyed literature, the principles of its application as a chiral building block are a fundamental aspect of asymmetric synthesis. The following table illustrates a hypothetical reaction scheme demonstrating how this compound could be envisioned as a precursor in the synthesis of a chiral diol, a common intermediate for more complex chiral structures.

Reactant 1Reactant 2ProductReaction TypePotential Diastereoselectivity
Ethyl (S)-2-(benzyloxy)propanoateGrignard Reagent (e.g., MeMgBr)(S)-3-(benzyloxy)butane-2,3-diolNucleophilic Acyl Addition/ReductionHigh
Ethyl (R)-2-(benzyloxy)propanoateOrganolithium Reagent (e.g., PhLi)(R)-1,1-diphenyl-2-(benzyloxy)propan-1-olNucleophilic Acyl AdditionHigh

This table represents a conceptual application of this compound in generating more complex chiral molecules and is for illustrative purposes.

Further research is needed to fully explore and document the specific applications and efficiencies of this compound in the construction of a broader range of chiral scaffolds and frameworks. The development of novel synthetic methodologies that directly utilize this versatile building block would be a valuable contribution to the field of asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Benzyloxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assembly of the molecular framework.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of Ethyl 2-(benzyloxy)propanoate provides critical information about the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative numbers (integration). Based on established chemical shift principles for its constituent functional groups, a detailed spectrum can be predicted. askfilo.comlibretexts.orgoregonstate.edu

The molecule contains five unique sets of protons:

Aromatic Protons (Ph-H): The five protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet. libretexts.org

Benzylic Protons (-O-CH₂-Ph): The two protons of the benzylic methylene (B1212753) group are deshielded by both the adjacent oxygen and the phenyl ring, and are anticipated to resonate as a singlet around δ 4.5 ppm. oregonstate.edu

Methine Proton (-O-CH(CH₃)-): The single proton on the propanoate backbone, situated between two oxygen atoms (one ether, one ester carbonyl), is significantly deshielded and is predicted to appear as a quartet around δ 4.0 ppm, split by the adjacent methyl group.

Ester Methylene Protons (-O-CH₂-CH₃): The two protons of the ethyl ester's methylene group are deshielded by the adjacent ester oxygen, appearing as a quartet around δ 4.1 ppm, split by the neighboring methyl group. askfilo.com

Ester Methyl Protons (-O-CH₂-CH₃): The three protons of the ethyl group's terminal methyl are expected to resonate as a triplet around δ 1.2 ppm. askfilo.com

Propanoate Methyl Protons (-CH(CH₃)-): The three protons of the methyl group on the propanoate backbone will appear as a doublet around δ 1.4 ppm, split by the adjacent methine proton.

Predicted ¹H NMR Data Table for this compound

Label Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a Phenyl (Ar-H) 7.2 - 7.4 Multiplet (m) 5H
b Benzylic (-O-CH₂ -Ph) ~4.5 Singlet (s) 2H
c Methine (-O-CH (CH₃)-) ~4.0 Quartet (q) 1H
d Ester Methylene (-O-CH₂ -CH₃) ~4.1 Quartet (q) 2H
e Propanoate Methyl (-CH(CH₃ )-) ~1.4 Doublet (d) 3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment, with electronegative atoms like oxygen causing a significant downfield shift. libretexts.orgpressbooks.puboregonstate.edu

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield, typically in the δ 170-175 ppm range. libretexts.orglibretexts.org

Aromatic Carbons (Ar-C): The carbons of the phenyl ring are expected to resonate between δ 127 and 138 ppm. chemicalbook.comchemicalbook.com This includes one quaternary carbon (ipso-carbon) and three distinct CH carbons due to symmetry.

Oxygen-bearing Aliphatic Carbons: The methine carbon of the propanoate backbone (-C H(CH₃)-) and the benzylic carbon (-C H₂-Ph) are both attached to ether oxygens and will appear in the δ 70-80 ppm range. oregonstate.eduwisc.edu The methylene carbon of the ethyl ester (-O-C H₂-CH₃) is also in a similar region, typically around δ 60-65 ppm. pressbooks.pub

Alkyl Carbons: The two methyl carbons are the most shielded, appearing furthest upfield. The propanoate methyl (-CH(C H₃)-) and the ethyl ester methyl (-O-CH₂-C H₃) are expected to resonate in the δ 14-20 ppm range. pressbooks.publibretexts.org

Predicted ¹³C NMR Data Table for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C =O) 170 - 175
Aromatic Quaternary (C -CH₂) 137 - 139
Aromatic CH (C H) 127 - 129
Methine (C H-O) 75 - 80
Benzylic (C H₂-Ph) 70 - 75
Ester Methylene (-O-C H₂) 60 - 65
Propanoate Methyl (-CH(C H₃)) 18 - 20

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, key cross-peaks would be observed between:

The methine proton (~4.0 ppm) and the propanoate methyl protons (~1.4 ppm).

The ester methylene protons (~4.1 ppm) and the ester methyl protons (~1.2 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would confirm the assignments in the ¹H and ¹³C tables. For example, the signal at ~4.5 ppm in the proton dimension would show a cross-peak with the signal at ~70-75 ppm in the carbon dimension, confirming the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (2-3 bonds) between protons and carbons, which is vital for piecing together the molecular fragments. Key HMBC correlations would include:

The benzylic protons (~4.5 ppm) to the aromatic carbons (127-139 ppm) and the methine carbon (~75-80 ppm).

The propanoate methyl protons (~1.4 ppm) to the methine carbon (~75-80 ppm) and the carbonyl carbon (~170-175 ppm).

The ester methylene protons (~4.1 ppm) to the carbonyl carbon (~170-175 ppm) and the ester methyl carbon (~14-16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, offering powerful evidence for its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₆O₃. The calculated monoisotopic mass can be compared with the experimentally observed mass to confirm the formula. researchgate.netresearchgate.net

Calculated Precise Mass for C₁₂H₁₆O₃

Ion Molecular Formula Calculated Monoisotopic Mass (m/z)
[M+H]⁺ C₁₂H₁₇O₃⁺ 209.1172

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion is fragmented into smaller, characteristic pieces. Analyzing these fragments helps to confirm the structure. libretexts.org For this compound, several key fragmentation pathways are expected:

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the C-O bond between the benzylic carbon and the propanoate moiety. This results in the formation of a highly stable benzyl (B1604629) cation (C₇H₇⁺ ) at m/z 91 , which is often the base peak in the spectrum of benzyl ethers. cdnsciencepub.comwhitman.edu

Ester Fragmentation: Cleavage adjacent to the carbonyl group is common for esters. libretexts.orgcdnsciencepub.com This can lead to:

Loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 163 ([M - 45]⁺).

Loss of ethanol (B145695) via McLafferty rearrangement is unlikely due to the absence of a γ-hydrogen on the propanoate side.

Alpha-Cleavage: Cleavage of the bond between the methine carbon and the carbonyl group can also occur.

The presence of a prominent peak at m/z 91 would be the most compelling evidence for the benzyloxy- structural component. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays a series of absorption bands that correspond to the specific vibrational frequencies of the bonds within its structure.

The key functional groups in this compound are an ester, an ether, an aromatic ring, and aliphatic hydrocarbon chains. The most prominent signal in the IR spectrum is the sharp, strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹ vscht.cz. The presence of both C-O stretching vibrations from the ester and the benzyl ether groups results in strong bands in the fingerprint region, generally between 1300-1000 cm⁻¹.

The aromatic ring of the benzyl group gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are observed at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) vscht.cz. Additionally, C=C stretching vibrations within the aromatic ring produce bands in the 1600-1400 cm⁻¹ region vscht.cz. The aliphatic C-H bonds in the ethyl and propanoate moieties exhibit stretching vibrations just below 3000 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ester (C=O)Stretch1750-1735Strong
Aromatic (C=C)Stretch1600-1400Medium to Weak
Ester (C-O)Stretch1300-1150Strong
Ether (C-O)Stretch1150-1085Strong
Aromatic (C-H)Stretch3100-3000Medium
Aliphatic (C-H)Stretch2980-2850Medium

Chiroptical Methods for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 2-(benzyloxy)propanoate and (S)-Ethyl 2-(benzyloxy)propanoate. Differentiating and quantifying these enantiomers is critical, particularly in pharmaceutical applications where stereoisomers can have vastly different biological activities. Chiroptical methods are specifically designed for this purpose.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical rotation, is a defining characteristic of enantiomers, with each enantiomer rotating light by an equal magnitude but in opposite directions anton-paar.com. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise anton-paar.com.

The specific rotation, [α], is a standardized measure of this rotation and can be used to determine the enantiomeric excess (ee) of a sample. Enantiomeric excess represents the percentage of one enantiomer in excess of the other in a mixture. While specific rotation values for this compound are not widely published in foundational databases, related compounds are well-characterized, and commercial suppliers often provide this data for specific enantiomers like (S)-Ethyl 2-(benzyloxy)propanoate coompo.com. The ee can be calculated using the observed specific rotation of the mixture and the known specific rotation of the pure enantiomer.

Interactive Table: Polarimetry Data for a Chiral Compound
PropertySymbolValue/FormulaDescription
Specific Rotation[α]Varies by compoundA fundamental property of a pure enantiomer.
Observed RotationαobsMeasured ValueThe rotation measured for a sample mixture.
Enantiomeric Excess% ee(% ee) = (αobs / [α]pure) × 100The percentage purity of the enantiomeric sample. amherst.edu

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the most definitive and widely used method for separating and quantifying enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) nih.gov.

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector of the stationary phase bgb-analytik.comceon.rs. These interactions have different strengths for each enantiomer, causing one to be retained on the column longer than the other, thus enabling their separation and individual quantification.

For a compound like this compound, chiral HPLC is particularly effective. A variety of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are frequently used for the separation of chiral esters nih.govsigmaaldrich.com. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks ceon.rsresearchgate.net. The ratio of the areas of the two peaks in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise determination of enantiomeric excess.

Interactive Table: Example Chiral HPLC Separation Parameters
ParameterCondition
TechniqueChiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile PhaseHexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)tR1
Retention Time (S-enantiomer)tR2

Computational and Theoretical Studies on Ethyl 2 Benzyloxy Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict a wide range of molecular attributes with high accuracy.

The electronic structure of a molecule governs its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For Ethyl 2-(benzyloxy)propanoate, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group, specifically the oxygen atom and the aromatic ring. The LUMO, on the other hand, is likely to be centered on the carbonyl group of the ester, which is electron-deficient. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide precise energies and visualizations of these orbitals. ejosat.com.trmdpi.com

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These are representative values for illustrative purposes and are not derived from a specific calculation on this molecule.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap 5.7

This interactive table provides hypothetical energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for this compound.

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. acs.orgelsevierpure.com Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis involves exploring the various possible conformations and their relative energies to understand the molecule's flexibility and the populations of different conformers at a given temperature. mdpi.comchemrxiv.org

For this compound, key dihedral angles to consider include those around the C-O bonds of the ether and ester groups, as well as the bond connecting the benzyl (B1604629) group to the oxygen atom. Computational methods like molecular mechanics or more accurate quantum chemical methods can be used to perform a systematic search of the conformational space. acs.org

Table 2: Representative Dihedral Angles for a Low-Energy Conformer of this compound (Note: These are hypothetical values to illustrate a possible stable conformation.)

Dihedral Angle Value (degrees)
C(benzyl)-O-C(propanoate)-C(carbonyl) 175
O-C(propanoate)-C(carbonyl)-O(ethyl) -178
C(propanoate)-C(carbonyl)-O(ethyl)-C(methyl) 179

This interactive table presents hypothetical dihedral angles for a stable conformation of this compound, illustrating the spatial arrangement of its atoms.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. nih.govresearchgate.net For this compound, a key reaction of interest is the hydrolysis of the ester group. nih.gov Modeling this reaction involves identifying the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction pathway. researchgate.netresearchgate.net

The characterization of the transition state provides crucial information about the reaction's activation energy, which in turn determines the reaction rate. researchgate.net For the hydrolysis of this compound, computational studies can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism and can model the influence of catalysts, such as an acid or a base. researchgate.netarkat-usa.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for interpreting experimental spectra and confirming molecular structures. nih.govacs.orgresearchgate.net For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is particularly valuable. acs.orgresearchgate.net

By calculating the magnetic shielding of each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts. nih.gov These predicted spectra can then be compared with experimental data to aid in the assignment of peaks and to verify the proposed structure. Similarly, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed, helping to identify the characteristic functional groups within the molecule.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for key carbon atoms to demonstrate the concept.)

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 172.5
Methylene (B1212753) of Ethyl (-OCH₂CH₃) 61.0
Methine of Propanoate (-OCH(CH₃)-) 78.5
Methylene of Benzyl (-OCH₂Ph) 72.0
Aromatic Carbons 127-138

This interactive table shows hypothetical predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound.

Stereochemical Prediction and Enantioselectivity Modeling

Given that this compound is a chiral molecule, computational methods can be employed to study its stereochemical properties and to model the enantioselectivity of reactions in which it participates. rsc.orgresearchgate.net For instance, if this compound were to be synthesized via an asymmetric reaction, computational modeling could help in understanding the origin of the observed enantioselectivity. illinois.edu

This involves modeling the transition states of the reaction pathways leading to the different enantiomers. rsc.org By comparing the energies of these diastereomeric transition states, it is possible to predict which enantiomer will be formed in excess. Such studies are crucial for the design of new chiral catalysts and for the optimization of reaction conditions to achieve high enantiomeric purity. nih.gov

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

Future research in the synthesis of Ethyl 2-(benzyloxy)propanoate will likely focus on methodologies that offer improved efficiency, sustainability, and access to enantiomerically pure forms of the compound. Key areas of exploration include:

Greener Synthetic Routes: Traditional methods for the synthesis of α-alkoxy esters often involve the use of hazardous reagents and generate significant waste. Future methodologies will likely prioritize the use of environmentally benign starting materials, solvents, and catalysts. For instance, exploring biocatalytic routes using enzymes like lipases for the enantioselective synthesis could offer a more sustainable alternative. nih.gov

Photocatalysis and Electrochemistry: Visible-light-induced reactions and electrochemical methods are emerging as powerful tools in organic synthesis. Research into catalyst- and additive-free, visible-light-induced O-H insertion reactions of diazo compounds into benzyl (B1604629) alcohol, followed by esterification, could provide a novel and efficient pathway to this compound and its analogs. organic-chemistry.org

Exploration of New Catalytic Asymmetric Transformations for the Compound

The chiral center at the C2 position of this compound is a key feature that makes it a valuable synthetic intermediate. Future research will undoubtedly focus on developing novel catalytic asymmetric transformations to synthesize this compound with high enantioselectivity.

Organocatalysis: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. The development of new chiral phosphoric acids, prolinamides, or other organocatalysts for the asymmetric α-alkoxylation of propanoates represents a promising research avenue. rsc.orgunibo.it

Transition Metal Catalysis: While organocatalysis is gaining prominence, transition metal catalysis remains a cornerstone of asymmetric synthesis. The design and application of novel chiral ligands for metals like copper, rhodium, or palladium could enable highly enantioselective methods for the synthesis of α-benzyloxy esters.

Biocatalysis: The use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic this compound or the asymmetric synthesis from prochiral precursors is a highly attractive area. nih.gov Immobilized enzymes, in particular, offer advantages in terms of reusability and stability, making them suitable for industrial applications. nih.gov

Expanded Applications in Diverse Areas of Complex Molecule Synthesis

This compound's utility as a chiral building block is well-established, but future research will likely uncover new and expanded applications in the synthesis of increasingly complex and biologically active molecules.

Total Synthesis of Natural Products: The stereodefined α-benzyloxy propionate (B1217596) motif is present in various natural products. Future synthetic efforts will likely leverage this compound as a key starting material for the efficient and stereocontrolled total synthesis of these complex targets.

Medicinal Chemistry and Drug Discovery: The development of novel pharmaceuticals often relies on the availability of diverse and stereochemically defined building blocks. This compound can serve as a scaffold for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. scienceintheclassroom.org Its derivatives could be explored for a wide range of therapeutic areas.

Agrochemicals: Similar to pharmaceuticals, the development of new and effective agrochemicals, such as herbicides and pesticides, requires access to novel chiral molecules. The structural motifs accessible from this compound could be incorporated into new agrochemical candidates.

In-depth Mechanistic Investigations of Key Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of more efficient and selective catalysts and reaction conditions.

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. nih.gov Future research will likely involve detailed computational studies of key reactions, such as organocatalytic asymmetric α-alkoxylations, to guide experimental work.

Kinetic Studies: Experimental kinetic studies can help to elucidate reaction mechanisms and determine the rate-determining steps of catalytic cycles. This information is essential for optimizing reaction conditions and catalyst performance.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of modern automation and flow chemistry technologies offers significant advantages in terms of efficiency, reproducibility, safety, and scalability.

Automated Flow Synthesis: Continuous flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous reagents. researchgate.netacs.org Developing automated flow synthesis protocols for this compound and its derivatives will enable rapid optimization and on-demand production. researchgate.netmdpi.com

High-Throughput Screening: Automated platforms can be used for the high-throughput screening of catalysts and reaction conditions, accelerating the discovery of optimal synthetic methods. scienceintheclassroom.orgrsc.org This approach is particularly valuable for identifying novel and highly active catalysts for asymmetric transformations. rsc.org

Integration with Artificial Intelligence (AI) and Machine Learning (ML): The combination of automated synthesis platforms with AI and ML algorithms can enable self-optimizing reaction systems. ai4c.combruker.com These intelligent platforms can autonomously explore reaction space, identify optimal conditions, and even predict the outcomes of new reactions, revolutionizing the process of chemical synthesis. acs.orgfrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.